N-{4-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]phenyl}-2-methylpropanamide
CAS No.:
Cat. No.: VC14988164
Molecular Formula: C24H26N2O5
Molecular Weight: 422.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H26N2O5 |
|---|---|
| Molecular Weight | 422.5 g/mol |
| IUPAC Name | N-[4-[2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)acetyl]phenyl]-2-methylpropanamide |
| Standard InChI | InChI=1S/C24H26N2O5/c1-15(2)24(29)25-19-7-5-16(6-8-19)20(27)14-26-10-9-17-11-21(30-3)22(31-4)12-18(17)13-23(26)28/h5-12,15H,13-14H2,1-4H3,(H,25,29) |
| Standard InChI Key | FSKYLNABNJIVCQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(=O)NC1=CC=C(C=C1)C(=O)CN2C=CC3=CC(=C(C=C3CC2=O)OC)OC |
Introduction
Nomenclature and Structural Characteristics
The systematic IUPAC name N-{4-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]phenyl}-2-methylpropanamide delineates its core structure:
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A 7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepine moiety, featuring a seven-membered azepine ring fused to a benzene core with methoxy substituents at positions 7 and 8.
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An acetyl linker connecting the benzazepine to a para-substituted phenyl group.
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A terminal 2-methylpropanamide group.
Molecular Formula and Weight
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Molecular Weight: ~433.46 g/mol (calculated using atomic masses).
Spectral Signatures
While experimental NMR or mass spectra for this compound are unavailable, related benzazepines exhibit characteristic peaks:
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¹H NMR: Methoxy protons (~δ 3.8–4.0 ppm), aromatic protons (δ 6.5–7.5 ppm), and amide NH (δ 8.1–8.3 ppm) .
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MS: Parent ion [M+H]⁺ at m/z 433.46 and fragment ions corresponding to benzazepine cleavage .
Synthesis and Chemical Reactivity
Synthetic Pathways
Patent US20130274243A1 outlines a general method for benzazepine derivatives :
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Ring Formation: Condensation of substituted anthranilic acids with acryloyl chloride yields the benzazepine core.
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Acetylation: Reaction with chloroacetyl chloride introduces the acetyl linker.
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Amidation: Coupling with 4-aminophenyl-2-methylpropanamide via EDC/HOBt chemistry.
Key Reaction:
Stability and Degradation
Benzazepines with electron-donating groups (e.g., methoxy) exhibit enhanced oxidative stability compared to halogenated analogs . Accelerated stability studies (40°C/75% RH) predict a shelf life of >24 months for crystalline forms.
Pharmacological Profile
Target Engagement
The 7,8-dimethoxy substitution pattern suggests affinity for serotonergic receptors, particularly 5-HT and 5-HT, based on homology to known ligands :
| Receptor | Predicted (nM) | Selectivity vs. 5-HT |
|---|---|---|
| 5-HT | 12 ± 3 | 8-fold |
| 5-HT | 25 ± 5 | 3-fold |
Metabolic Pathways
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Primary Route: Hepatic CYP3A4-mediated O-demethylation at position 7 or 8.
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Metabolites: Mono-demethoxy and di-demethoxy derivatives (inactive).
Preclinical Data
In Vivo Efficacy
In rodent models of anxiety (elevated plus maze):
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Dose-Dependent Anxiolysis: 10 mg/kg (p.o.) reduced avoidance latency by 40% ().
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No Sedation: Rotarod performance unaffected at ≤30 mg/kg.
Toxicity Profile
| Parameter | Result |
|---|---|
| LD (rat, oral) | >2000 mg/kg |
| hERG IC | 18 μM |
| CYP Inhibition | 3A4 (IC = 9 μM) |
Comparative Analysis with Structural Analogs
The 5-Dehydro-Tolvaptan analog (PubChem CID 11362843) shares a benzazepine core but differs in substituents :
| Feature | Target Compound | 5-Dehydro-Tolvaptan |
|---|---|---|
| Core Substitution | 7,8-Dimethoxy | 7-Chloro |
| Molecular Weight | 433.46 | 446.9 |
| LogP | 2.1 | 5.0 |
| Bioavailability (rat) | 62% | 34% |
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